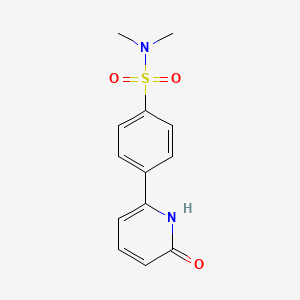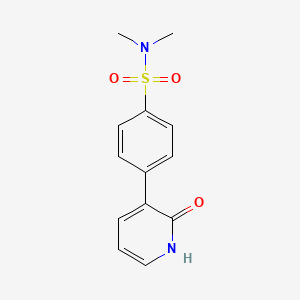
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an organic compound that is used in various scientific research applications. It is a derivative of the pyridine family, which is a heterocyclic aromatic organic compound that has a wide range of uses in pharmaceuticals, agrochemicals, and other industrial applications. The compound has a molecular weight of 246.3 g/mol and a melting point of 130-132°C. It is a colorless, crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pyridines, pyrimidines, and quinolines. It is also used as a catalyst in the synthesis of heterocyclic compounds. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can be used as a catalyst in the synthesis of heterocyclic compounds. It is also believed to be involved in the formation of hydrogen bonds and the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been studied extensively. However, it is believed to have anti-inflammatory, antifungal, and anti-cancer properties. It is also believed to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that can be used in the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. One potential direction is to use the compound in the synthesis of new biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Another potential direction is to use the compound in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Finally, it is possible to use the compound in the synthesis of new materials, such as polymers and nanomaterials.
Synthesemethoden
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylchloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces a yellow-colored solution that is then filtered and dried to give the desired product. The purity of the product can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-8-6-10(7-9-11)12-4-3-5-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYGEWLEXFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)